molecular formula C15H16BrN3O2 B12414476 Antimalarial agent 3

Antimalarial agent 3

Cat. No.: B12414476
M. Wt: 350.21 g/mol
InChI Key: AEOBOORNXVKNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimalarial agent 3 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites transmitted through the bites of infected Anopheles mosquitoes. This compound is part of a broader class of antimalarial agents that target various stages of the parasite’s life cycle, aiming to reduce the incidence and severity of malaria infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 3 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidinones . This intermediate can then be further modified through various chemical reactions to introduce functional groups that enhance its antimalarial activity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Antimalarial agent 3 has a wide range of scientific research applications:

Mechanism of Action

Antimalarial agent 3 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis and cell division. By blocking this enzyme, the compound disrupts the parasite’s ability to replicate and survive within the host .

Comparison with Similar Compounds

Similar Compounds

    Quinine: An alkaloid derived from the bark of the cinchona tree, used historically to treat malaria.

    Chloroquine: A synthetic derivative of quinine, widely used for malaria treatment until the emergence of resistance.

    Artemisinin: A sesquiterpene lactone derived from the sweet wormwood plant, known for its rapid action against malaria.

Uniqueness

Antimalarial agent 3 is unique in its ability to overcome resistance mechanisms that affect other antimalarial drugs. Its synthetic nature allows for structural modifications to enhance efficacy and reduce side effects. Additionally, it has shown promise in combination therapies, providing a multifaceted approach to malaria treatment .

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

2-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-18-14(20-13)11-8-12(16)19-21-11/h4-7,11H,8H2,1-3H3

InChI Key

AEOBOORNXVKNNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3CC(=NO3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.